1H-Benzimidazol-2-yl(diphenyl)methanol CAS number and identifiers
1H-Benzimidazol-2-yl(diphenyl)methanol CAS number and identifiers
An In-depth Technical Guide to 1H-Benzimidazol-2-yl(diphenyl)methanol
This guide provides a comprehensive technical overview of 1H-Benzimidazol-2-yl(diphenyl)methanol, a significant member of the benzimidazole family of heterocyclic compounds. Benzimidazoles are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous marketed drugs and biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's identifiers, synthesis, potential applications, and safe handling protocols.
Core Compound Identification
Precise identification is the foundation of all scientific research. 1H-Benzimidazol-2-yl(diphenyl)methanol is a distinct chemical entity with several key identifiers that ensure its unambiguous recognition in literature, patents, and chemical inventories.
| Identifier | Value | Source(s) |
| CAS Number | 50-97-5 | [4][5][6][7] |
| Molecular Formula | C₁₄H₁₂N₂O | [4][5][6] |
| Molecular Weight | 224.26 g/mol | [4][5] |
| Synonyms | 1H-benzimidazol-2-yl(phenyl)methanol, α-phenyl-1H-benzimidazole-2-methanol, 2-(alpha-Hydroxybenzyl)benzimidazole | [6] |
| InChI Key | JEAWPIKEEQZLJQ-UHFFFAOYSA-N |
Chemical Structure and Properties
The structure of 1H-Benzimidazol-2-yl(diphenyl)methanol, featuring a central benzimidazole core with a diphenylmethanol substituent at the 2-position, is fundamental to its chemical behavior and biological activity.
Caption: Chemical structure of 1H-Benzimidazol-2-yl(diphenyl)methanol.
Synthesis Pathway and Rationale
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The most common and efficient method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8][9] This approach, known as the Phillips-Ladenburg synthesis, is highly versatile.
For the specific synthesis of 1H-Benzimidazol-2-yl(diphenyl)methanol, the logical precursors would be o-phenylenediamine and mandelic acid (2-hydroxy-2-phenylacetic acid), as the latter provides the necessary α-hydroxy-phenylmethyl group at the 2-position.
Caption: General synthetic workflow for 1H-Benzimidazol-2-yl(diphenyl)methanol.
Experimental Protocol: Synthesis via Condensation
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles, adapted for the target molecule.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and mandelic acid (1.2 equivalents).[8]
-
Solvent and Catalyst : Add a suitable solvent and an acidic catalyst. For example, 4M hydrochloric acid or a solvent like dimethylformamide (DMF) can be used.[8][10] The acid protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine.
-
Reflux : Heat the mixture to reflux (e.g., 90-100°C if using DMF) for 4-6 hours.[8][10] The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8][10] This ensures the reaction goes to completion and maximizes yield.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
If an acidic medium was used, carefully neutralize the mixture with a base, such as an ammonium hydroxide or sodium bicarbonate solution, until a precipitate forms.[8][10]
-
Collect the precipitate by filtration and wash it with cold water to remove any remaining salts and water-soluble impurities.
-
-
Purification : The crude product should be purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 1H-Benzimidazol-2-yl(diphenyl)methanol.[8]
Applications in Research and Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antiviral, anticancer, and anthelmintic properties.[1][3][8] The hydroxymethyl group at the 2-position of the benzimidazole ring, as seen in the related compound 1H-Benzimidazole-2-methanol, provides a reactive site for further chemical modifications.[8] This allows for the creation of diverse chemical libraries for screening against various biological targets.
While specific applications for 1H-Benzimidazol-2-yl(diphenyl)methanol are less documented in the provided search results, its structural similarity to other biologically active benzimidazoles suggests its potential as:
-
A scaffold for novel therapeutics : The core structure can be further modified to explore structure-activity relationships (SAR) for various targets.
-
An intermediate in organic synthesis : It can serve as a building block for more complex molecules.
-
A candidate for biological screening : Its inherent benzimidazole structure makes it a candidate for screening in anticancer, antifungal, and antiviral assays. For instance, some benzimidazole derivatives have shown antioxidant and cytotoxic activities.[9][11]
Safety, Handling, and Storage
Based on the safety data for structurally related benzimidazole compounds, 1H-Benzimidazol-2-yl(diphenyl)methanol should be handled with care.
Hazard Identification
-
Signal Word : Warning
-
Pictogram : GHS07 (Exclamation Mark)
-
Hazard Statements :
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[12][13]
-
Personal Protective Equipment :
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[12][15]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[15]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Conclusion
1H-Benzimidazol-2-yl(diphenyl)methanol is a valuable chemical compound underpinned by the versatile and biologically significant benzimidazole scaffold. Its synthesis is achievable through established condensation reactions, and its structure holds potential for further derivatization in drug discovery programs. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide provides a foundational understanding for researchers to utilize this molecule effectively and safely in their scientific endeavors.
References
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
1H-benzimidazol-2-yl-phenylmethanol. (2025, May 20). LookChem. Retrieved March 7, 2026, from [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Retrieved March 7, 2026, from [Link]
-
1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL-. (n.d.). precisionFDA. Retrieved March 7, 2026, from [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RSC Advances. Retrieved March 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016, June 27). ResearchGate. Retrieved March 7, 2026, from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RUN. Retrieved March 7, 2026, from [Link]
- Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. (n.d.). Revue Roumaine de Chimie.
- Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379.
- 2-(1H-Benzimidazol-2-yl)phenol. (n.d.).
-
1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. α-phenyl-1H-benzimidazole-2-methanol | 50-97-5 [chemnet.com]
- 7. 1H-benzimidazol-2-yl(phenyl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. banglajol.info [banglajol.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academia.edu [academia.edu]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
